molecular formula C28H37N3O5S B1608336 Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate CAS No. 70637-32-0

Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No. B1608336
CAS RN: 70637-32-0
M. Wt: 527.7 g/mol
InChI Key: JLPUHKTWXUMQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is a chemical compound offered by various biochemical companies. It is often used for research and development purposes .

Scientific Research Applications

Synthesis and Material Applications

Research on derivatives of amino acids and similar complex molecules has shown their utility in the synthesis of polymers and other materials with specific functions. For instance, controlled radical polymerization techniques have been employed to synthesize homopolymers with amino acid moieties in the side chain, indicating potential for creating materials with tailored properties (Mori, Sutoh, & Endo, 2005). Furthermore, studies on copolymeric systems bearing side-chain moieties reveal their application in photoinitiators for UV-curable pigmented coatings, showcasing their importance in material science and engineering (Angiolini et al., 1997).

Biological and Medical Research

In the realm of biological and medicinal chemistry, derivatives of complex molecules have been explored for their interactions with proteins and potential anticancer properties. For example, in vitro studies have examined the binding of carboxamide derivatives of amino acids to proteins like Bovine Serum Albumin (BSA), providing insights into the molecular interactions fundamental to drug design and pharmacology (Thakare et al., 2018). Moreover, research on new Schiff bases derived from amino acids has highlighted their antibacterial and antifungal activities, underscoring the potential of these compounds in developing new therapeutic agents (Mange et al., 2013).

Chemical Synthesis and Reactivity

The synthesis and reactivity of complex molecules have been a subject of interest, with studies focusing on the development of new synthetic methodologies and understanding their mechanisms. For instance, research on the synthesis and antimicrobial activities of novel triazole derivatives showcases the ongoing efforts to expand the chemical toolkit for creating bioactive molecules (Mange et al., 2013).

Safety And Hazards

This compound is intended for research and development use only, or directly under the supervision of a technically qualified individual . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUHKTWXUMQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391930
Record name N-Formyl-Met-Leu-Phe benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

CAS RN

70637-32-0
Record name N-Formyl-Met-Leu-Phe benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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